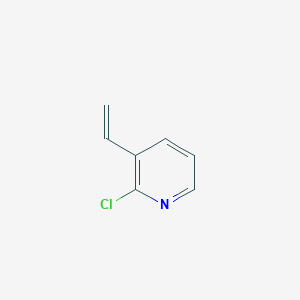

2-Chloro-3-ethenylpyridine

Description

Significance of Pyridine (B92270) Derivatives as Heterocyclic Building Blocks

Pyridine and its derivatives are fundamental heterocyclic building blocks in organic synthesis. Their prevalence stems from the unique electronic properties of the pyridine ring and its capacity for diverse functionalization. These compounds are integral to the creation of a vast array of molecules with applications in pharmaceuticals, agrochemicals, and materials science. mountainscholar.orgnih.govnih.gov The nitrogen atom in the pyridine ring not only influences the ring's reactivity but also provides a site for hydrogen bonding, which is crucial in biological systems.

Contextualization of Halogenated and Ethenylated Pyridine Scaffolds in Modern Organic Synthesis

The introduction of halogen and ethenyl (vinyl) groups onto the pyridine scaffold dramatically expands its synthetic utility. Halogenated pyridines are key intermediates, with the carbon-halogen bond serving as a versatile handle for a multitude of cross-coupling reactions. nih.govnih.govchemrxiv.org These reactions, such as the Suzuki-Miyaura and Heck couplings, allow for the construction of complex molecular architectures. organic-chemistry.orgrsc.orgfishersci.co.ukorganic-chemistry.orglibretexts.org

Ethenylpyridines, also known as vinylpyridines, are also valuable in synthetic chemistry. echemi.com The vinyl group can participate in various transformations, including polymerization and addition reactions, making these compounds useful in the development of new polymers and functional materials. smolecule.com The combination of both a halogen and a vinyl group on the same pyridine ring, as seen in 2-Chloro-3-ethenylpyridine, creates a bifunctional molecule with orthogonal reactivity, offering chemists a powerful tool for intricate molecular design.

Overview of this compound within Contemporary Academic Research Paradigms

This compound, also known as 2-chloro-3-vinylpyridine, has emerged as a compound of interest in modern academic research. synquestlabs.comnih.gov Its structure, featuring a chlorine atom at the 2-position and a vinyl group at the 3-position of the pyridine ring, allows for selective chemical modifications. The chlorine atom can be displaced through nucleophilic substitution or participate in cross-coupling reactions, while the vinyl group can undergo a range of transformations characteristic of alkenes. This dual reactivity makes it a valuable precursor for the synthesis of a variety of more complex heterocyclic structures.

Chemical Profile of this compound

| Property | Value |

| CAS Number | 1033125-18-6 |

| Molecular Formula | C7H6ClN |

| Molecular Weight | 139.58 g/mol |

| Synonyms | 2-chloro-3-vinylpyridine |

Data sourced from multiple chemical suppliers and databases. synquestlabs.comnih.gov

Synthesis and Reactivity

The synthesis of this compound can be approached through several synthetic routes. One common strategy involves the use of a pre-functionalized pyridine ring. For instance, a starting material like 2-chloro-3-bromopyridine could undergo a Suzuki-Miyaura cross-coupling reaction with a vinyl boronic acid or a related vinylating agent to introduce the ethenyl group. smolecule.comnih.gov Alternatively, a Heck reaction could be employed to couple a suitable vinyl partner with a halogenated pyridine precursor. organic-chemistry.orgrsc.org

The reactivity of this compound is characterized by the distinct functionalities of the chloro and ethenyl groups. The chlorine atom, positioned at an electron-deficient carbon adjacent to the ring nitrogen, is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiols.

The ethenyl group, on the other hand, exhibits the typical reactivity of an alkene. It can undergo hydrogenation to form the corresponding ethylpyridine derivative, or participate in various addition reactions across the double bond. Furthermore, the vinyl group can act as a monomer in polymerization reactions or as a dienophile in Diels-Alder cycloadditions, opening avenues for the synthesis of complex polycyclic systems.

Applications in Academic Research

The unique structural features of this compound make it a valuable tool in academic research, particularly in the field of medicinal chemistry and drug discovery. The ability to selectively functionalize either the chloro or the vinyl group allows for the creation of diverse libraries of compounds for biological screening.

For example, the chlorine atom can serve as an anchor point for the attachment of various pharmacophores via cross-coupling reactions, while the vinyl group can be modified to fine-tune the steric and electronic properties of the molecule. This modular approach is highly desirable in structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are performed to optimize its biological activity.

Recent research has explored the use of related vinylpyridine structures in the development of novel therapeutic agents. For instance, the vinylpyridine moiety has been incorporated into molecules targeting a range of biological targets, including enzymes and receptors. While specific research focusing solely on this compound is still emerging, the broader interest in functionalized pyridines suggests a promising future for this compound in the synthesis of new chemical entities with potential therapeutic applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-ethenylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN/c1-2-6-4-3-5-9-7(6)8/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQSFJGDFNZZMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(N=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 3 Ethenylpyridine

Strategies for Ethenyl Group Introduction onto the Pyridine (B92270) Core

The introduction of an ethenyl group onto a pyridine core can be achieved through several modern synthetic methods. These strategies are crucial for constructing the carbon-carbon bond necessary for the vinyl substituent.

Vinylation Reactions of Chloropyridine Precursors

Direct vinylation of a pre-existing chloropyridine is a straightforward approach. One such method involves the reaction of a chloropyridine with a vinylating agent. For instance, the use of vinylating reagents like potassium vinyltrifluoroborate in the presence of a palladium catalyst facilitates the introduction of the vinyl group. While not specific to the 3-position, this highlights a general strategy for vinylation.

Another approach is the hydrohalogenation of ethynylpyridines. The reaction of 2-ethynylpyridines with hydrochloric acid can lead to the formation of 2-(2-chloroethenyl)pyridine. acs.org This method proceeds through the formation of a pyridinium (B92312) salt, which enhances the electrophilicity of the ethynyl (B1212043) group, facilitating the nucleophilic addition of the chloride ion. acs.org

Palladium-Catalyzed Cross-Coupling Approaches for Ethenylpyridine Formation (e.g., Suzuki-Miyaura Analogs)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron compound with an organic halide, is a prominent example. libretexts.org To synthesize ethenylpyridines, a bromopyridine can be coupled with a vinylboronic acid or its ester derivative in the presence of a palladium catalyst and a base. rsc.org For the synthesis of 3-ethenylpyridine, 3-bromopyridine (B30812) can be reacted with vinylboronic acid. nih.gov

The general catalytic cycle of the Suzuki-Miyaura cross-coupling involves three main steps: oxidative addition of the palladium catalyst to the organic halide, transmetalation of the organoboron compound, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Olefin Metathesis Approaches in Pyridine Functionalization

Olefin metathesis has emerged as a versatile method for the synthesis of substituted pyridines. organic-chemistry.org This reaction, often catalyzed by ruthenium-based complexes, allows for the rearrangement of carbon-carbon double bonds. acs.orguwindsor.ca Cross-metathesis between a pyridine-containing olefin and another olefin can be employed to construct the desired ethenylpyridine structure. akshatrathi.comscispace.com This methodology offers a high degree of control over the substitution pattern of the resulting pyridine. akshatrathi.com For example, the cross-metathesis of a homoallylic alcohol followed by oxidation and cyclization with ammonia (B1221849) can produce a variety of substituted pyridines. akshatrathi.com

Selective Chlorination Routes for Ethenylpyridine Systems

The selective introduction of a chlorine atom onto an ethenylpyridine system presents a significant challenge due to the multiple reactive sites on the molecule. Direct chlorination of pyridine often leads to a mixture of products, including 2-chloropyridine (B119429) and 2,6-dichloropyridine. wikipedia.org

One established method for the chlorination of pyridines is the reaction of pyridine-N-oxides with a chlorinating agent like phosphoryl chloride (POCl₃) or bis(trichloromethyl) carbonate. wikipedia.orggoogle.com This approach can offer better regioselectivity compared to direct chlorination. For instance, the reaction of 3-cyanopyridine (B1664610) N-oxide with bis(trichloromethyl)carbonate is used to prepare 2-chloro-3-cyanopyridine. google.com A similar strategy could potentially be adapted for 3-ethenylpyridine, by first oxidizing it to the corresponding N-oxide and then reacting it with a chlorinating agent.

Regioselective Synthesis Challenges and Methodological Advancements for 2-Chloro-3-ethenylpyridine

The primary challenge in synthesizing this compound lies in achieving regioselectivity for both the chlorination at the C2 position and the vinylation at the C3 position. The electronic properties of the pyridine ring influence the reactivity and selectivity of these reactions.

Advancements in regioselective synthesis often involve multi-step sequences where functional groups are introduced sequentially under controlled conditions. For example, starting with a pre-functionalized pyridine, such as 3-bromo-2-chloropyridine, a subsequent vinylation reaction at the 3-position via a Suzuki-Miyaura coupling could be a viable route. Alternatively, a blocking group strategy could be employed to direct the functionalization to the desired positions. nih.gov

Recent developments in C-H functionalization offer promising avenues for the direct and regioselective synthesis of substituted pyridines, potentially reducing the number of synthetic steps required. nih.gov

Chemoenzymatic Synthesis Prospects

Chemoenzymatic synthesis, which combines chemical and enzymatic steps, is a growing field that offers highly selective and sustainable routes to complex molecules. nih.govacs.orgchemrxiv.orgresearchgate.net Enzymes, such as lipases and oxidoreductases, can catalyze reactions with high enantioselectivity and regioselectivity under mild conditions. researchgate.net

While specific chemoenzymatic routes to this compound are not widely reported, the principles of this approach could be applied. For instance, an enzymatic resolution could be used to separate a racemic mixture of a chiral precursor, or an enzyme could be employed to catalyze a key bond-forming step with high selectivity. The development of new biocatalysts for the asymmetric dearomatization of pyridines suggests potential future applications in the synthesis of complex pyridine derivatives. nih.govacs.orgchemrxiv.orgresearchgate.net

Chemical Reactivity and Transformation Pathways of 2 Chloro 3 Ethenylpyridine

Reactivity Profiles of the Ethenyl Moiety

The ethenyl group, a carbon-carbon double bond, is a site of high electron density, making it susceptible to various addition and oxidation reactions.

Electrophilic and Nucleophilic Addition Reactions (e.g., Hydrohalogenation considerations)

The ethenyl group of 2-chloro-3-ethenylpyridine can undergo electrophilic addition reactions. In the presence of a protic acid like hydrogen chloride (HCl), the double bond can be protonated, leading to the formation of a carbocation intermediate. This intermediate then reacts with the chloride ion to yield the corresponding alkyl halide. aakash.ac.inlibretexts.orgsavemyexams.com The regioselectivity of this addition typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon, due to the formation of a more stable carbocation. aakash.ac.inlibretexts.org

Conversely, nucleophilic addition to the ethenyl group is also possible, particularly under conditions that enhance the electrophilicity of the double bond. For instance, the hydrochlorination of 2-ethynylpyridines proceeds through the formation of a pyridinium (B92312) salt, which significantly increases the electrophilicity of the ethynyl (B1212043) group, facilitating the nucleophilic attack of a halide ion. acs.orgnih.gov A similar principle can be applied to the ethenyl group of this compound.

| Reaction Type | Reagent | Product | Key Considerations |

| Electrophilic Addition | HCl | 2-Chloro-3-(1-chloroethyl)pyridine | Follows Markovnikov's rule, proceeding through a stable carbocation intermediate. aakash.ac.inlibretexts.org |

| Nucleophilic Addition | HZ (where Z is a nucleophile) | 2-Chloro-3-(2-Z-ethyl)pyridine | Can be facilitated by activation of the pyridine (B92270) ring. |

Cycloaddition Chemistry (e.g., Diels-Alder Reactions)

The ethenyl group can act as a dienophile in Diels-Alder reactions, a type of [4+2] cycloaddition, reacting with a conjugated diene to form a six-membered ring. libretexts.orgsynarchive.comlumenlearning.com The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. In the case of this compound, the electron-withdrawing nature of the pyridine ring and the chlorine atom can increase the dienophilic character of the ethenyl group. lumenlearning.com These reactions are stereospecific, meaning the stereochemistry of the dienophile is retained in the product. lumenlearning.com For example, a cis-dienophile will yield a product with cis-substitution on the newly formed ring. lumenlearning.com

Another important class of cycloaddition is the 1,3-dipolar cycloaddition, which involves a 1,3-dipole and a dipolarophile to form a five-membered ring. numberanalytics.com The ethenyl group of this compound can serve as a dipolarophile in such reactions.

| Reaction Type | Reactant | Product Type | Key Features |

| Diels-Alder [4+2] Cycloaddition | Conjugated Diene | Substituted cyclohexene (B86901) ring fused to the pyridine | Concerted mechanism, stereospecific. libretexts.orglumenlearning.com |

| 1,3-Dipolar Cycloaddition | 1,3-Dipole | Five-membered heterocyclic ring | Forms heterocyclic structures. numberanalytics.com |

Polymerization and Oligomerization Dynamics of the Vinyl Group

The vinyl group of this compound can undergo polymerization and oligomerization. Vinylpyridines, in general, are known to polymerize, often via radical polymerization mechanisms. echemi.com For instance, 2-vinylpyridine (B74390) is used in the preparation of poly(2-vinylpyridine) through radical polymerization. echemi.com This process can be initiated by thermal or photochemical means, or by using a radical initiator. The resulting polymers have applications in various fields, including as coatings and in materials science. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, can be employed to synthesize well-defined polymers with controlled molecular weight and narrow molecular weight distributions. mdpi.comresearchgate.net

| Process | Initiation Method | Product | Characteristics |

| Radical Polymerization | Thermal, Photochemical, Radical Initiator | Poly(this compound) | Formation of a long-chain polymer. echemi.com |

| Oligomerization | Controlled conditions | Short-chain polymers (oligomers) | Can be a side reaction during other transformations. nih.gov |

| RAFT Polymerization | RAFT agent and initiator | Well-defined block copolymers | Allows for control over polymer architecture. mdpi.comresearchgate.net |

Oxidative Transformations and Epoxidation Reactions

The ethenyl group is susceptible to oxidative cleavage and epoxidation. Strong oxidizing agents can cleave the double bond to form aldehydes or carboxylic acids. Milder oxidation conditions can lead to the formation of an epoxide, a three-membered ring containing an oxygen atom. Epoxidation is a valuable transformation as epoxides are versatile intermediates that can undergo ring-opening reactions with various nucleophiles. tum.de The epoxidation of alkenes can be catalyzed by various metal complexes. tum.de Furthermore, the oxidation of vinylpyridines can lead to the formation of biologically relevant metabolites, as seen with the metabolic epoxidation of 3-ethenylpyridine. escholarship.org

| Reaction | Reagent | Product | Significance |

| Oxidative Cleavage | Strong oxidizing agents (e.g., KMnO4) | 2-Chloro-pyridine-3-carbaldehyde or 2-Chloronicotinic acid | Formation of carbonyl compounds. |

| Epoxidation | Peroxy acids (e.g., m-CPBA), Metal catalysts | 2-Chloro-3-(oxiran-2-yl)pyridine | Formation of a reactive epoxide intermediate. tum.de |

| Oxidative Radical Addition | Various radical sources | Functionalized alkylpyridines | Can introduce diverse functional groups. acs.orgchinesechemsoc.org |

Reactivity of the Chlorine Atom at the Pyridine 2-Position

The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic substitution due to the electron-withdrawing nature of the ring nitrogen.

Nucleophilic Aromatic Substitution (SNAr) Pathways

2-Chloropyridines readily undergo nucleophilic aromatic substitution (SNAr) reactions. youtube.commyttex.netacs.org The pyridine nitrogen atom acts as an electron-withdrawing group, stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack. myttex.net This makes the 2- and 4-positions of the pyridine ring particularly susceptible to nucleophilic attack. acs.orgwuxibiology.com A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride ion. myttex.netthieme-connect.comthieme-connect.com The reaction conditions for SNAr on 2-chloropyridines can vary from mild to harsh, depending on the nucleophilicity of the attacking species and the presence of other substituents on the pyridine ring. thieme-connect.comthieme-connect.com For instance, uncatalyzed amination of 2-chloropyridine (B119429) can be achieved at high temperatures using a flow reactor. thieme-connect.comthieme-connect.com

| Nucleophile | Reaction Conditions | Product | Reference |

| Amines (e.g., piperidine) | High temperature, high pressure, or flow reactor | 2-Amino-3-ethenylpyridines | thieme-connect.comthieme-connect.com |

| Alkoxides (e.g., sodium methoxide) | Milder conditions than amination | 2-Methoxy-3-ethenylpyridine | myttex.net |

| Hydroxide ion | Hydrolysis conditions | 3-Ethenylpyridin-2(1H)-one | acs.org |

| Thiolates | Base-catalyzed | 2-(Alkylthio)-3-ethenylpyridines |

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Heck, Sonogashira, Negishi)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org For this compound, both the chloro and the ethenyl groups can participate in these transformations, primarily leveraging palladium or nickel catalysts. wikipedia.orgnumberanalytics.com

Heck Reaction: The Heck reaction typically involves the palladium-catalyzed coupling of a halide with an alkene. numberanalytics.comrsc.org In the case of this compound, the vinyl group is poised to react with aryl or vinyl halides. The reaction is compatible with 2-vinylpyridine, which suggests that the ethenyl moiety on the pyridine ring can undergo successful coupling. rsc.orgnih.gov For instance, in a process developed for the synthesis of axitinib, a related vinylpyridine derivative was successfully coupled with an aryl iodide. rsc.org Similarly, an oxidative Heck coupling of vinyl pyridines with aryl boronic acids has been established, yielding aryl vinyl pyridine products as single stereoisomers in moderate to good yields. These reactions highlight the utility of the vinyl group in forming new carbon-carbon bonds.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org The chloro-substituent at the 2-position of the pyridine ring serves as the electrophilic partner in this reaction. While aryl iodides and bromides are more reactive, conditions have been developed to enable the coupling of aryl chlorides. organic-chemistry.org The reaction's success with various heteroaryl halides suggests that this compound can be effectively coupled with a range of terminal alkynes to produce 2-alkynyl-3-ethenylpyridine derivatives. nih.gov The use of nickel catalysts has also been explored as an alternative to palladium for Sonogashira couplings. wikipedia.orgnih.gov

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.orgwikipedia.org This reaction is noted for its high functional group tolerance and its ability to couple sp², sp³, and sp carbon atoms. wikipedia.org The chloro group at the 2-position of this compound makes it a suitable substrate for Negishi coupling. Mild methods have been developed for the Negishi cross-coupling of 2-heterocyclic organozinc reagents with aryl chlorides, yielding 2-aryl-substituted pyridines in high yields. organic-chemistry.orgnih.gov This indicates that this compound can react with various organozinc reagents to form 2-substituted-3-ethenylpyridines.

Table 1: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction | Reacting Group on this compound | Coupling Partner | Catalyst System (Typical) |

|---|---|---|---|

| Heck | Ethenyl (Vinyl) Group | Aryl/Vinyl Halide | Palladium catalyst (e.g., Pd(OAc)₂), Base |

| Sonogashira | Chloro Group | Terminal Alkyne | Palladium catalyst, Copper (I) co-catalyst, Base |

| Negishi | Chloro Group | Organozinc Reagent | Palladium or Nickel catalyst (e.g., Pd₂(dba)₃/X-Phos) |

Reductive Dehalogenation Processes

Reductive dehalogenation is a chemical reaction that involves the removal of a halogen atom from a molecule and its replacement by a hydrogen atom. For this compound, this process would convert it to 3-ethenylpyridine. Various methods exist for the hydrodehalogenation of organic halides. One such method employs a reducing system composed of copper(II) chloride dihydrate, lithium, and a catalytic amount of an electron carrier like 4,4′-di-tert-butylbiphenyl (DTBB) in tetrahydrofuran (B95107) at room temperature. researchgate.net This system has been shown to be effective for a range of aryl chlorides. researchgate.net

Another approach involves biocatalysis. While direct enzymatic dehalogenation of this specific molecule is not widely reported, related processes on similar structures have been studied. For example, enzymes with ene-reductase (ER) and alcohol dehydrogenase (ADH) activity can reduce α-halogenated enones under mild conditions, often without causing dehalogenation. acs.org However, in some cases, dehalogenation can be an observed side reaction, particularly under harsher chemical reduction conditions. acs.org The stability of the chloro-substituent in this compound during reductions at other sites would depend heavily on the chosen reagents and conditions.

Table 2: Examples of Reductive Dehalogenation Conditions

| Reagent System | Substrate Type | Conditions | Notes |

|---|---|---|---|

| CuCl₂·2H₂O, Li, DTBB (cat.) | Aryl Halides | THF, Room Temperature | General method for hydrodehalogenation. researchgate.net |

| Biocatalytic (ER/ADH) | α-Halogenated Enones | Mild aqueous conditions | Dehalogenation is typically avoided but can occur. acs.org |

Interplay Between Functional Groups and the Pyridine Nitrogen Atom in Reaction Mechanisms

The reactivity of this compound is a direct consequence of the electronic interplay between the electron-withdrawing pyridine nitrogen, the inductive and mesomeric effects of the chloro and ethenyl substituents, and their relative positions on the ring.

The pyridine nitrogen is inherently electron-withdrawing, which reduces the electron density of the aromatic ring and makes it more susceptible to nucleophilic attack compared to benzene (B151609). msu.edu This effect is most pronounced at the α (2- and 6-) and γ (4-) positions. The presence of a chloro group at the 2-position further enhances the electrophilicity at this site, facilitating nucleophilic substitution reactions like the Sonogashira and Negishi couplings. msu.edu The nitrogen atom's lone pair can also coordinate to the metal center of catalysts, which can influence the catalytic cycle. This coordination can either activate or deactivate the catalyst depending on the specific reaction and ligands involved. thieme-connect.com

The ethenyl group at the 3-position is an electron-donating group by resonance but can act as an electron-withdrawing group via induction. Its primary role in the reactions discussed is as a reactive handle for transformations like the Heck reaction. rsc.org The position of the vinyl group at C-3 is significant. In conjugate addition reactions, 2- and 4-vinylpyridines are generally more reactive than 3-vinylpyridine. thieme-connect.com This is because the intermediate carbanion formed upon nucleophilic attack at the vinyl group can be stabilized through resonance involving the ring nitrogen when the vinyl group is at the 2- or 4-position. Such direct resonance stabilization is not possible for the 3-vinyl isomer. thieme-connect.com

During hydrohalogenation, the basic pyridine nitrogen readily reacts with acids to form a pyridinium salt. acs.org This salt formation significantly increases the electrophilicity of the attached ethenyl group, facilitating the nucleophilic addition of the halide anion to produce a haloethenylpyridine. nih.govacs.org This demonstrates a cooperative effect where the basicity of the nitrogen atom activates the vinyl group towards nucleophilic attack.

Computational and Theoretical Investigations of 2 Chloro 3 Ethenylpyridine

Electronic Structure Analysis and Molecular Orbital Theory (e.g., Density Functional Theory (DFT) studies on related systems)

The electronic structure of 2-chloro-3-ethenylpyridine is dictated by the interplay of the pyridine (B92270) ring's aromaticity with the inductive and resonance effects of its substituents: the chloro group at the 2-position and the ethenyl (vinyl) group at the 3-position. Molecular orbital theory provides a framework for understanding these interactions, with Density Functional Theory (DFT) being a powerful computational tool for quantifying them. mdpi.comnih.gov

The pyridine ring is a six-membered aromatic heterocycle isoelectronic with benzene (B151609). capes.gov.br The nitrogen atom is more electronegative than carbon, leading to a net dipole moment and a lower energy for the molecular orbitals compared to benzene. capes.gov.br The nitrogen lone pair resides in an sp² hybrid orbital in the plane of the ring and does not participate in the aromatic π-system. mdpi.com

The substituents modulate this electronic landscape. The chlorine atom at the 2-position acts primarily as an electron-withdrawing group through a strong negative inductive effect (-I), pulling electron density from the ring. It also possesses a weak positive resonance effect (+R) due to its lone pairs, but the inductive effect is dominant for halogens. This withdrawal of electron density is expected to lower the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

DFT calculations on related systems provide insight into these properties. For instance, studies on 2-vinylpyridine (B74390) when it acts as a ligand in metal complexes show that the HOMO is often localized on the vinylpyridine moiety, indicating its role as the primary chromophore. mdpi.comnih.gov In computational studies of 2-chloro-3-nitropyridine, the nitro group's strong electron-withdrawing nature dominates, but the chlorine atom's influence on orbital energies and charge distribution is significant. mdpi.com For this compound, the HOMO is expected to have significant contributions from the ethenyl group and the pyridine π-system, while the LUMO will also be a π* orbital distributed across the conjugated system, with the electron-withdrawing chloro group lowering its energy. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter, as it relates to the molecule's chemical reactivity and electronic transition energies.

A summary of computational data for related pyridine derivatives is presented below to illustrate these electronic effects.

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| N-methyl-2-pyrrolidone (NMP) on Carbon Steel | DFT/B3LYP | -6.915 | -0.622 | 6.293 | bohrium.com |

| Poly(4-vinyl pyridine) (P4VP) | DFT/TD-DFT | -8.682 | -1.284 | 7.398 | |

| 3-methyl 2-vinyl pyridinium (B92312) phosphate (B84403) (3M2VPP) | DFT/B3LYP/6-311++G(d,p) | -10.198 | -4.805 | 5.393 | nih.gov |

This table presents data for analogous systems to illustrate the application of DFT in evaluating electronic properties. Data for this compound itself is not explicitly available in the cited literature.

Reaction Mechanism Elucidation and Transition State Analysis

The synthesis of this compound can be approached through several routes, with computational studies on related reactions helping to elucidate the most plausible mechanisms and transition states.

A common and reliable method for forming a vinyl group on a pyridine ring is through a condensation reaction. mdpi.com This would likely start from a 2-chloro-3-methylpyridine (B94477) precursor. The mechanism involves the deprotonation of the methyl group by a base to form a carbanion. This nucleophilic carbanion then attacks an appropriate electrophile, such as formaldehyde, in a Knoevenagel-type condensation. The resulting intermediate alcohol subsequently undergoes dehydration, often under acidic or basic conditions, to yield the ethenyl group. The transition state for the initial nucleophilic attack would involve the formation of a new C-C bond, with its energy barrier influenced by the stability of the generated carbanion and the reactivity of the aldehyde.

Transition-metal-catalyzed cross-coupling reactions are another major pathway. The Suzuki-Miyaura coupling, for instance, would involve the reaction of a 3-halo-2-chloropyridine (e.g., 2-chloro-3-bromopyridine) with vinylboronic acid or a derivative, catalyzed by a palladium complex. arxiv.org The catalytic cycle involves oxidative addition of the palladium catalyst to the C-Br bond, transmetalation with the vinylboron reagent, and reductive elimination to form the final product and regenerate the catalyst.

Interestingly, the Heck reaction, which couples a halide with an alkene, has been reported to be unsuccessful for substrates like 2-chloro-3-nitropyridine. mdpi.com The high reactivity of the 2-chloropyridine (B119429) system, activated by the nitro group, leads to side reactions at the elevated temperatures typically required for Heck coupling with chloroarenes. This suggests that a similar challenge might be encountered in a potential Heck reaction to synthesize this compound, making it a less favorable route compared to condensation or Suzuki coupling.

An alternative mechanism involves the hydrohalogenation of an ethynylpyridine. Studies on the reaction of 2-ethynylpyridine (B158538) with hydrochloric acid show that the pyridine nitrogen is first protonated to form a pyridinium salt. researchgate.net This enhances the electrophilicity of the alkyne, facilitating a nucleophilic attack by the chloride counteranion on the ethynyl (B1212043) group to produce 2-(2-chloroethenyl)pyridine. researchgate.net Applying this logic, the synthesis of this compound could potentially proceed from 2-chloro-3-ethynylpyridine (B1357760) via a similar mechanism, where the reaction is initiated by acid, with the subsequent intramolecular proximity of the chloride ion favoring the addition across the triple bond.

Conformational Analysis and Stereochemical Aspects

The conformational flexibility of this compound is primarily defined by the rotation around the C3-Cα single bond that connects the ethenyl group to the pyridine ring. This rotation gives rise to different spatial arrangements, or conformers. Due to potential steric hindrance, the molecule is expected to adopt one or two preferred planar conformations to maximize conjugation between the vinyl π-bond and the aromatic ring.

The two principal planar conformers are the s-trans and s-cis isomers.

In the s-trans conformation, the vinyl group's double bond is oriented away from the C2 position of the pyridine ring.

In the s-cis conformation, the vinyl group's double bond is oriented towards the C2 position.

Computational analysis of related structures, such as 2,6-bis(2-arylethenyl)pyridines, has shown a strong preference for s-trans arrangements to minimize steric clash. rsc.org For this compound, a similar preference is anticipated. In the s-cis conformer, significant steric repulsion would occur between the hydrogen atom on the α-carbon of the vinyl group and the bulky chlorine atom at the C2 position. In contrast, the s-trans conformer positions this hydrogen atom adjacent to the smaller hydrogen atom at the C4 position of the pyridine ring, resulting in a more stable, lower-energy state. The energy difference between these conformers can be substantial, making the s-trans form the overwhelmingly dominant one at room temperature.

The molecule this compound itself is achiral and does not have stereocenters. However, the ethenyl group represents a site of reactivity where stereochemistry can be introduced. For example, addition reactions across the double bond (e.g., hydrogenation, halogenation, or epoxidation) would generate a new chiral center at the α-carbon, leading to the formation of enantiomeric products. Similarly, if the β-carbon of the vinyl group were substituted, (E/Z)-isomerism would be possible. In a related synthesis, the hydrochlorination of an ethynylpyridine yielded a single stereoisomer, presumed to be the Z-isomer to avoid steric repulsion, highlighting that reactions involving this functional group can be highly stereoselective. researchgate.net

Intermolecular Interactions and Crystal Packing Effects

While no experimental crystal structure for this compound is publicly available, the nature of its intermolecular interactions and probable crystal packing can be inferred from computational studies and analysis of closely related compounds, such as other substituted chloropyridines. researchgate.netgoogle.com The primary forces governing its solid-state architecture would be weak hydrogen bonds, π-π stacking, and potential halogen bonding.

The pyridine nitrogen is a hydrogen bond acceptor. Therefore, the most prominent interaction is expected to be weak C–H···N hydrogen bonds, where hydrogen atoms from the ethenyl group or the pyridine ring of one molecule interact with the nitrogen atom of a neighboring molecule. researchgate.net These interactions are directional and play a crucial role in forming extended chains or sheets in the crystal lattice.

The aromatic pyridine ring and the ethenyl group provide regions of π-electron density, making π-π stacking interactions possible. In the solid state, molecules would likely arrange in an offset face-to-face or edge-to-face manner to optimize these interactions, which are critical for stabilizing the crystal structure. researchgate.net The specific packing motif, whether it be herringbone, layered, or other arrangements, would depend on a delicate balance between optimizing π-stacking and C-H···N bonds.

The presence of the chlorine atom introduces the possibility of halogen bonding. The chlorine atom can have a region of positive electrostatic potential (a σ-hole) opposite the C-Cl covalent bond, allowing it to act as an electrophilic species and interact favorably with a nucleophilic site on an adjacent molecule, such as the pyridine nitrogen (Cl···N) or the π-system of the ring (Cl···π). Studies on isomeric chloropyridinecarbonitriles have shown that the position of the chloro substituent dramatically influences the packing, leading to different head-to-head versus head-to-tail arrangements and the formation of either one-dimensional chains or two-dimensional sheets. researchgate.netgoogle.com

| Compound | Interaction Type | Distance (Å) | Description | Reference |

|---|---|---|---|---|

| 4-Chloropyridine-2-carbonitrile | C—H···Nnitrile | - | Forms one-dimensional chains | researchgate.net |

| 4-Chloropyridine-2-carbonitrile | π-stacking | - | Offset face-to-face stacking | researchgate.net |

| 2-Amino-6-chloropyridine-3,5-dicarbonitrile | C—H···N | - | Creates extended chains along b-axis | |

| 2-Amino-6-chloropyridine-3,5-dicarbonitrile | C—Cl···N | - | Contributes to layered structures | |

| 2-Chloro-4-nitropyridine N-oxide | Cl···Cl | 3.708 | Intermolecular contact in herringbone pattern | |

| Bisphenol A / 2-Vinylpyridine Complex | N···H(O) | 1.85-1.86 | Hydrogen bonding interaction | researchgate.net |

This table summarizes intermolecular interaction data from analogous crystal structures to predict the behavior of this compound.

Applications in Advanced Organic Synthesis

Utilization as a Versatile Building Block for Complex Heterocyclic Systems

The dual reactivity of 2-Chloro-3-ethenylpyridine, stemming from its vinyl and chloro substituents, makes it an exceptional starting material for the construction of intricate heterocyclic frameworks. The electron-deficient nature of the pyridine (B92270) ring, further influenced by the chloro group, activates the vinyl moiety for a range of transformations.

One notable application is in the synthesis of indolizine (B1195054) derivatives. The reaction of 2-vinylpyridines with chlorocarbenes provides a direct, one-step procedure to form 3-substituted indolizines. wordpress.comresearchgate.netscholaris.carsc.org This process involves the initial attack of the electrophilic carbene on the lone pair of the pyridine nitrogen, forming a pyridinium (B92312) ylide. This intermediate then undergoes an intramolecular 1,5-dipolar cyclization, followed by elimination, to yield the aromatic indolizine core. While these studies primarily utilize 2-vinylpyridine (B74390), the presence of the chloro group in this compound offers a handle for further diversification of the resulting indolizine scaffold.

The palladium-catalyzed condensation of 2-chloroaniline (B154045) derivatives with 2-bromostyrene (B128962) has been shown to produce diphenylamine (B1679370) intermediates that can be selectively cyclized to form various nitrogen-containing heterocycles, including carbazoles, indoles, dibenzazepines, and acridines, with the reaction outcome being controlled by the choice of ligand. rsc.org By analogy, this compound presents itself as a viable substrate for similar palladium-catalyzed annulation strategies, where the vinyl group can participate in cyclization cascades to furnish polycyclic aromatic systems.

Precursor in the Synthesis of Functionalized Pyridine Derivatives

The strategic placement of the chloro and ethenyl groups allows for the selective modification of this compound, rendering it a valuable precursor for a diverse array of functionalized pyridine derivatives. Both the chlorine atom and the vinyl group can be independently or sequentially transformed, providing access to a wide chemical space.

The chloro group at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), a reaction that is generally more facile for 2-halopyridines compared to their benzene (B151609) analogues due to the electron-withdrawing nature of the ring nitrogen. This allows for the introduction of a variety of nucleophiles, including amines, alkoxides, and thiolates, to generate 2-substituted-3-ethenylpyridines. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for functionalizing the C-Cl bond, enabling the formation of C-C and C-heteroatom bonds. smolecule.com For instance, a rhodium(I)/palladium(0) catalyst system has been successfully applied in the multicomponent synthesis of aza-dibenzazepines starting from vinylpyridines. wordpress.com

The ethenyl group offers another site for chemical modification. For example, it can be oxidized to afford the corresponding carboxylic acid, 2-chloronicotinic acid, a valuable intermediate in its own right. google.com A patented method describes the one-step oxidation of 2-chloro-3-olefin pyridine using ozone in the presence of an acetate (B1210297) catalyst. google.com The vinyl group can also participate in addition reactions and hydroformylation, further expanding the synthetic utility of this versatile precursor.

Role in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, and cascade reactions, involving a sequence of intramolecular transformations, are highly efficient strategies in modern organic synthesis. researchgate.net20.210.105epfl.chub.edu this compound is an ideal substrate for such processes due to its dual functionality.

A significant example is the rhodium- and palladium-catalyzed three-component reaction of 3-chloro-2-vinylpyridines, amines, and 2-chlorophenylboronic acids to synthesize aza-dibenzazepines. thieme-connect.com This process efficiently constructs the complex tricyclic core in a single pot through the formation of one C-C and two C-N bonds. thieme-connect.com The reaction is believed to proceed through a domino process without the need for isolation of intermediates. wordpress.com

The vinyl group of this compound can also be a key participant in cascade reactions. For instance, intramolecular Prins/Friedel-Crafts cyclizations have been developed where a vinyl-substituted aromatic ring reacts intramolecularly to form polycyclic systems. beilstein-journals.org While not specifically demonstrated with this compound, the reactivity pattern suggests its potential application in similar cascade sequences to construct complex molecular architectures.

Strategic Intermediate in Total Synthesis Efforts of Natural Products and Bioactive Compounds

The efficient construction of complex molecules, such as natural products and pharmaceutically active compounds, often relies on the use of highly functionalized building blocks that allow for the rapid assembly of the target scaffold. organicchemistrydata.org With its two distinct reactive sites, this compound represents a strategic intermediate for such endeavors.

While a direct application of this compound in a completed total synthesis is not prominently documented, its potential is evident from syntheses of related structures. For example, various bioactive compounds, including potent Janus kinase 2 (JAK2) inhibitors and glycogen (B147801) synthase kinase-3 (GSK3) inhibitors, have been synthesized from substituted nitropyridines, which are often derived from chloropyridines. nih.gov The synthesis of novel imidazo[4,5-b]pyridines as necroptosis inhibitors also starts from a commercially available dinitrochloropyridine. nih.gov

Derivatives and Analogues of 2 Chloro 3 Ethenylpyridine

Synthesis and Characterization of Substituted 2-Chloro-3-ethenylpyridine Derivatives (e.g., 5-bromo-2-chloro-3-ethenylpyridine)

The synthesis of substituted derivatives of this compound, such as 5-bromo-2-chloro-3-ethenylpyridine, involves multi-step synthetic sequences. While a direct, one-pot synthesis for such a specifically substituted compound is not commonly reported, its preparation can be envisaged through established organic chemistry transformations. A plausible route often begins with the synthesis of a substituted 2-chloroquinoline-3-carbaldehyde, which can be achieved via the Vilsmeier-Haack reaction. chemijournal.comchemijournal.com This reaction typically uses a substituted acetanilide (B955) as a precursor, which undergoes cyclization and formylation in the presence of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). chemijournal.comnih.gov

Once the corresponding aldehyde (e.g., 5-bromo-2-chloro-pyridine-3-carbaldehyde) is obtained, the ethenyl group can be introduced through various olefination reactions, such as the Wittig reaction. The final characterization of these derivatives relies on a combination of spectroscopic and analytical techniques to confirm their structure and purity.

Key Characterization Techniques:

| Technique | Observation | Inference |

| ¹H NMR | Chemical shifts and coupling constants of aromatic and vinylic protons. | Confirms the substitution pattern on the pyridine (B92270) ring and the geometry of the ethenyl group. |

| ¹³C NMR | Resonances for sp² carbons of the pyridine ring and the ethenyl group. | Verifies the carbon framework of the molecule. |

| IR Spectroscopy | Stretching vibrations for C=C (aromatic and vinyl), C-Cl, and C-Br bonds. | Confirms the presence of key functional groups. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight. | Determines the molecular formula and isotopic pattern, confirming the presence of chlorine and bromine. |

| Melting Point | A sharp and defined melting point range. chemijournal.com | Indicates the purity of the synthesized compound. |

This table is generated based on standard analytical techniques for organic compounds.

The synthesis of related bromo-pyridine compounds, such as 5-[76Br]bromo-3-[[2(S)-azetidinyl]methoxy]pyridine, has been achieved through methods like oxidative bromodestannylation from a trimethylstannyl precursor, highlighting an alternative strategy for introducing a bromine atom onto the pyridine ring. nih.gov

Isomeric Forms and Their Synthetic Accessibility and Distinct Chemical Behaviors (e.g., 2-(2-chloroethenyl)pyridine)

Isomers of this compound, where the positions of the chloro and ethenyl substituents are varied, exhibit distinct chemical properties and require different synthetic strategies. A notable isomer is 2-(2-chloroethenyl)pyridine, which has the chloro substituent on the vinyl group rather than the pyridine ring.

A highly efficient method for synthesizing 2-(2-chloroethenyl)pyridine is the hydrochlorination of 2-ethynylpyridine (B158538). acs.orgnih.gov This reaction proceeds readily without the need for special reagents. The process involves the formation of a pyridinium (B92312) salt upon reaction with hydrochloric acid. This salt formation significantly increases the electrophilicity of the ethynyl (B1212043) group, facilitating a nucleophilic attack by the chloride counteranion. acs.orgnih.gov The spatial proximity of the anion to the activated ethynyl group allows the reaction to proceed in high yields. acs.org This method can also be extended to hydrobromination and hydroiodination using HBr and HI, respectively. acs.org

Other synthetic routes to 2-(2-chloroethenyl)pyridine have been reported, but they often suffer from lower efficiency or depend on less accessible starting materials. acs.org These include the cross-coupling of potassium (2-chloroethenyl)trifluoroborates with 2-bromopyridine (B144113) and Wittig-type bromoolefination of pyridinecarbaldehyde. acs.org

Comparison of Synthetic Methods for 2-(2-chloroethenyl)pyridine:

| Synthetic Method | Starting Materials | Key Features | Yield | Reference |

| Hydrochlorination | 2-Ethynylpyridine, HCl | High efficiency, no special reagents, forms pyridinium salt intermediate. | High | acs.orgnih.gov |

| Cross-Coupling | Potassium (2-chloroethenyl)trifluoroborates, 2-Bromopyridine | Relies on organoboron chemistry. | Moderate | acs.org |

| Wittig Bromoolefination | Pyridinecarbaldehyde | Involves Wittig reagents, leads to bromo-analogue. | Low to Moderate | acs.org |

The chemical behavior of 2-(2-chloroethenyl)pyridine is dominated by the reactivity of the haloalkene moiety and the properties of the pyridine ring. The framework is often found in biologically active compounds and serves as a versatile synthetic intermediate. acs.org

Exploration of Pyridine Ring Modifications and Their Impact on Reactivity

The electronic nature of substituents on the pyridine ring directly influences its reactivity. Studies on iron-pyridinophane complexes have shown a clear correlation between the electronic character of substituents and the electrochemical behavior of the complex. nih.gov Adding EWGs (like -CN) to the pyridine ring makes the iron(III/II) redox couple more positive, while EDGs (like -NMe₂, -OMe) have the opposite effect. nih.gov This electronic tuning directly impacts catalytic activity, with EWGs generally leading to higher yields in C-C coupling reactions. nih.gov Similarly, during the hydrochlorination of substituted ethynylpyridines, the presence of electron-donating groups on the pyridine ring can suppress the reaction by stabilizing the pyridinium cation, which reduces the electrophilicity of the ethynyl group. nih.gov

Another powerful strategy to enhance reactivity involves the modification of the pyridine nitrogen. Converting a pyridine to its N-oxide or a quaternary salt significantly increases the reactivity of the ring's 2- and 4-positions towards nucleophilic attack. google.com This activation-deactivation sequence allows for transformations that are not feasible with the parent pyridine. google.com

Impact of Pyridine Ring Modifications on Reactivity:

| Modification Type | Example Substituent/Change | Effect on Electronics | Impact on Reactivity | Reference |

| Electron-Withdrawing Group (EWG) | -CN, -Cl, -I | Decreases electron density on the ring. | Enhances susceptibility to nucleophilic attack; increases redox potential of metal complexes. | nih.gov |

| Electron-Donating Group (EDG) | -NMe₂, -OMe | Increases electron density on the ring. | Decreases susceptibility to nucleophilic attack; lowers redox potential of metal complexes. | nih.gov |

| Nitrogen Activation | N-oxide formation, Quaternization | Creates a positive charge on or near the ring. | Greatly enhances reactivity at the 2- and 4-positions toward nucleophiles. | google.com |

These examples demonstrate that strategic modifications to the pyridine ring are a critical tool for controlling the chemical behavior of this compound derivatives, enabling their use in a broad range of chemical applications.

Emerging Research Directions and Future Perspectives

Development of Highly Efficient and Sustainable Synthetic Routes

The production of specialty chemicals like 2-Chloro-3-ethenylpyridine is increasingly governed by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of less hazardous substances. chemistryjournals.netijcrt.org Future research will focus on developing synthetic pathways that are not only high-yielding but also environmentally benign.

Key strategies for sustainable synthesis include:

One-Pot Syntheses: Combining multiple reaction steps into a single pot eliminates the need for isolating intermediates, which in turn reduces solvent usage and waste generation. epa.gov Research into three-step, one-pot syntheses for complex molecules has demonstrated the potential to lower the E-factor (the ratio of waste to product) by nearly an order of magnitude. epa.govchemicalbook.com

Alternative Solvents: Moving away from traditional volatile organic solvents towards greener alternatives like water, ionic liquids, or supercritical fluids is a core tenet of green chemistry. chemistryjournals.net

Catalytic Efficiency: The development of highly active and selective catalysts can dramatically improve the efficiency of synthetic steps. For instance, Suzuki-Miyaura cross-coupling reactions, which can be used to form the ethenyl group from a corresponding bromo- or chloropyridine, are constantly being improved with more efficient palladium catalysts. escholarship.org An analogous sequence using 3-chloro-2-vinylpyridine (B11743145) has been demonstrated, showcasing a pathway that could be optimized for sustainability. nih.gov

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. ijcrt.orgnih.gov Microwave-assisted synthesis is another technique that can accelerate reactions, reducing energy consumption and reaction times. ijcrt.org

Exploration of Novel Catalytic Transformations Involving the Chloro and Ethenyl Functionalities

The dual functionalities of this compound provide a rich platform for synthetic chemistry. The chloro group is a versatile handle for cross-coupling reactions, while the ethenyl group is amenable to a variety of addition and polymerization reactions.

Future research is expected to explore:

Sequential Cross-Coupling: The chloro group can readily participate in palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. nih.govresearchgate.net This allows for the introduction of a wide range of substituents at the 2-position. A stepwise synthesis involving a photoredox-catalyzed hydroaminoalkylation (HAA) of 3-chloro-2-vinylpyridine followed by a palladium-catalyzed Buchwald-Hartwig C-N coupling has been successfully used to create complex tetrahydronaphthyridine isomers. nih.gov

Transformations of the Ethenyl Group: The vinyl group is a key functional handle for various transformations. It can undergo hydroamination, conjugate additions, and cyclometalation. researchgate.netthieme-connect.com Cationic rhodium complexes, for example, have been shown to be effective in catalyzing the addition of amines to vinyl-substituted N-heteroaromatic compounds. thieme-connect.com

Tandem Catalysis: An exciting avenue is the development of tandem catalytic systems that can selectively activate one functional group in the presence of the other, or that can orchestrate a cascade reaction involving both groups. This could lead to the rapid construction of complex molecular architectures from a relatively simple starting material.

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization for this compound

For a molecule like this compound, AI can be applied to:

Predict Reaction Outcomes: Transformer-based models, originally developed for language translation, have been adapted to predict the products of chemical reactions by treating reactants and reagents as a "chemical sentence". nih.gov These models can sift through numerous plausible outcomes to identify the major product, which is particularly useful for a molecule with two distinct reactive sites. mit.eduacs.org

Optimize Reaction Conditions: AI algorithms can analyze vast datasets of reaction parameters (e.g., catalyst, solvent, temperature) to predict optimal conditions for achieving high yields and selectivity. pharmafeatures.comchemrxiv.org This data-driven approach significantly reduces the experimental trial-and-error often required in process development. pharmafeatures.com

Discover Novel Reactions: By learning the underlying rules of chemical reactivity from vast reaction databases, ML models can propose novel transformations or synthetic pathways that a human chemist might not consider. nih.gov This could lead to the discovery of new ways to functionalize this compound.

The development of multitask deep learning models allows for the prediction of various reaction properties simultaneously, such as forward reaction products, retrosynthetic pathways, and reagent selection, all from the basic chemical structure. nih.gov

Integration of this compound in Advanced Materials Science Research

The presence of a polymerizable vinyl group and a functionalizable chloro-substituent makes this compound a highly promising building block for advanced materials. smolecule.com

Future applications in materials science could include:

Functional Polymers: The vinyl group allows the molecule to act as a monomer in polymerization reactions. This can lead to the production of specialty polymers where the pyridine (B92270) and chloro-moieties are pendant groups along the polymer chain. smolecule.com Such polymers could have unique properties for applications in coatings, adhesives, or electronics.

Post-Polymerization Modification: The chloro group on the polymer backbone would serve as a reactive site for further chemical modification. This allows for the tuning of the polymer's properties after its initial synthesis, creating a platform for a diverse range of materials from a single polymer precursor.

Smart Materials: The pyridine nitrogen can be used to coordinate with metal ions or respond to pH changes. Polymers incorporating this unit could be designed as "smart" materials that respond to external stimuli, finding use in sensors, drug delivery systems, or self-healing materials. The inclusion of similar halogenated pyridine structures has been shown to impart desirable properties like enhanced durability and chemical resistance in novel organic materials. chemicalbook.com

The largest application for the related compound, 2-vinylpyridine (B74390), is in the manufacturing of vinyl pyridine (VP) latex, which is used in textiles and tire production, highlighting the industrial potential of vinylpyridine-based monomers. jubilantingrevia.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-3-ethenylpyridine, and how can reaction efficiency be optimized?

- Methodological Answer : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Heck reactions) are commonly employed. Optimize catalyst loading (e.g., 1–5 mol% Pd(PPh₃)₄) and reaction temperature (80–120°C). Use anhydrous solvents (e.g., THF or DMF) under inert atmospheres. Monitor reaction progress via TLC or GC-MS. For boronate ester intermediates, refer to protocols for analogous pyridine-boronic esters . Reaction efficiency can be improved by adjusting stoichiometry (1:1.2 molar ratio of halide to coupling partner) and employing microwave-assisted synthesis for reduced reaction times .

Q. What purification techniques are effective for isolating this compound with high purity?

- Methodological Answer : Use fractional distillation under reduced pressure (bp ~80°C at 10 mmHg, extrapolated from similar chloro-pyridines ). For solid intermediates, recrystallize in ethanol/water mixtures. Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves regioisomers. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards .

Q. Which spectroscopic methods are suitable for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Identify vinyl (δ 5.0–6.5 ppm) and pyridine protons (δ 7.0–8.5 ppm). Chlorine substituents deshield adjacent carbons (δ 120–140 ppm).

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 153 [M]⁺ and fragment ions at m/z 117 (loss of Cl).

- IR Spectroscopy : Confirm C-Cl stretching (550–650 cm⁻¹) and C=C vinyl bonds (1620–1680 cm⁻¹).

- Elemental Analysis : Validate %C, %H, %N (±0.3% tolerance) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use fluorinated rubber gloves (0.7 mm thickness, >480 min penetration resistance) and NIOSH-approved respirators (ABEK filters) in fume hoods. Store in inert atmospheres (argon) to prevent polymerization. In case of skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can contradictions in reported reactivity of this compound in cross-coupling reactions be resolved?

- Methodological Answer : Systematically vary reaction parameters (solvent polarity, base strength, and ligand steric effects). For example, replace K₂CO₃ with Cs₂CO₃ to enhance deprotonation in polar aprotic solvents. Use DFT calculations to model transition states and identify electronic bottlenecks. Compare results with analogous 3-substituted pyridines (e.g., 3-trifluoroethoxy derivatives ) to isolate steric vs. electronic contributions .

Q. What computational strategies predict the stability of intermediates in this compound synthesis?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G*) to optimize geometries and calculate Gibbs free energies. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess susceptibility to electrophilic/nucleophilic attack. Validate with experimental kinetic studies (e.g., Arrhenius plots for decomposition rates) .

Q. How to design experiments to evaluate the environmental impact of this compound derivatives?

- Methodological Answer : Conduct OECD 301F biodegradation assays (28-day aerobic conditions) and Daphnia magna acute toxicity tests (EC₅₀ values). Use LC-MS/MS to quantify bioaccumulation in model organisms. Compare results with ECHA guidelines for persistent, bioaccumulative, and toxic (PBT) substances .

Q. What strategies mitigate challenges in synthesizing air-sensitive intermediates during this compound derivatization?

- Methodological Answer : Employ Schlenk-line techniques for moisture-sensitive steps (e.g., Grignard reagent addition). Use stabilizing ligands (e.g., 2,2’-bipyridine) to prevent intermediate decomposition. Monitor reaction progress in real-time via in-situ FTIR or Raman spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.